Dotetracontane is a compound with the formula C42H86 . It has been the subject of various studies focusing on its thermophysical properties .
Experimental Procedures and Results: The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
The properties covered by the WTT for Dotetracontane include :
These properties are crucial in various scientific fields, including material science, chemical engineering, and thermodynamics. They help in understanding the behavior of Dotetracontane under different conditions and can guide its use in various applications.
Field: Analytical Chemistry
Summary: Dotetracontane can be used as an analytical reference standard for the determination of the analyte in aerosol samples .
Method of Application: In this application, Dotetracontane is used as a reference standard in various chromatographic techniques .
Results: The use of Dotetracontane as a reference standard allows for accurate and precise measurements of analytes in aerosol samples .
Field: Pharmaceutical Analysis
Summary: Dotetracontane can be used as an internal standard for the analysis of opium and morphine drug samples .
Method of Application: In this application, Dotetracontane is used as an internal standard in various chromatographic techniques for the analysis of opium and morphine .
Results: The use of Dotetracontane as an internal standard allows for accurate and precise measurements of opium and morphine in drug samples .
Dotetracontane is a saturated hydrocarbon belonging to the alkane family, with the chemical formula and a molecular weight of 591.13 g/mol. It is a long-chain alkane that consists of 42 carbon atoms and 86 hydrogen atoms. Dotetracontane is characterized by its high boiling point of approximately 536.07 °C and a melting point of about 86 °C, which are typical for higher alkanes . This compound is primarily found in the form of a colorless liquid or solid depending on the temperature.
As a saturated hydrocarbon, dotetracontane undergoes typical alkane reactions, which include:
These reactions are generally less reactive compared to unsaturated hydrocarbons due to the absence of double or triple bonds.
Dotetracontane can be synthesized through several methods:
Dotetracontane has various applications, including:
Dotetracontane shares similarities with other long-chain alkanes. Here are some comparable compounds:
Compound Name | Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |
---|---|---|---|---|
Dotriacontane | C32H66 | 450.88 | 69 | 467 |
Tritriacontane | C33H68 | 464.90 | 70-72 | 474 |
Tetratriacontane | C34H70 | 478.93 | 72.6 | 285.4 at low pressure |
Pentatriacontane | C35H72 | 492.96 | 75 | 490 |
Hexatriacontane | C36H74 | 506.98 | 74-76 | 265 at low pressure |
Dotetracontane's uniqueness lies in its specific chain length and physical properties compared to these similar compounds. It has a higher boiling point and melting point than many shorter-chain alkanes, making it suitable for applications requiring stability at elevated temperatures.
Dotetracontane, a straight-chain alkane with the molecular formula C₄₂H₈₆ [1] [2], presents unique challenges for industrial synthesis due to its exceptionally long carbon chain. The primary industrial approaches for producing this forty-two-carbon alkane involve sophisticated chemical processes that have been developed specifically for high molecular weight hydrocarbons.
The most significant industrial method for dotetracontane production employs the Fischer-Tropsch synthesis process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons [3] [4]. This process operates under specific conditions that favor the formation of long-chain alkanes. The fundamental reaction mechanism involves a series of chemical reactions that produce hydrocarbons with the ideal formula (CₙH₂ₙ₊₂), where the chain length is controlled by reaction parameters [3].
The Fischer-Tropsch process for high molecular weight alkanes like dotetracontane typically operates at temperatures of 150-300°C and pressures of one to several tens of atmospheres [3]. For heavy paraffin synthesis specifically, low-temperature Fischer-Tropsch conditions are employed, typically at 190-240°C and pressures up to 30-40 bar [5]. These conditions promote chain growth probability, which is essential for producing molecules with forty-two carbon atoms.
Modern Fischer-Tropsch catalysts for heavy paraffin production achieve chain growth probability values of 0.90-0.96, resulting in wax selectivity of 60% or higher [5]. Both iron and cobalt catalysts are suitable for synthesizing heavy paraffins in low-temperature Fischer-Tropsch processes [5]. The reaction follows the general equation:
(2n + 1) H₂ + n CO → CₙH₂ₙ₊₂ + n H₂O
where n typically ranges from 10-20 for the most useful reactions producing higher alkanes [3].
Advanced catalyst development has focused on creating systems specifically designed for long-chain hydrocarbon production. Recent research has demonstrated efficient ruthenium catalysts supported on hydrophobic carbon-encapsulated titanium dioxide for Fischer-Tropsch synthesis, which show particular effectiveness in producing long-chain hydrocarbons [6]. The process involves careful selection of metal catalysts, promoters, support materials, and preconditioning procedures that affect catalyst activity, selectivity, and heavy paraffin yield [5].
For synthesis gas conversion to paraffin wax, which includes compounds like dotetracontane, partially sulfided catalysts comprising rhenium, porous aluminum borate, and alkali metal or alkaline earth metal compounds have been developed [7]. These catalysts operate at temperatures of at least 400°F and pressures of at least 500 pounds per square inch gauge [7].
While Fischer-Tropsch synthesis represents the primary industrial method, several alternative approaches exist for producing long-chain alkanes. Traditional organic synthesis methods for higher alkanes include the Wurtz reaction, where alkyl halides react with sodium metal in dry ether to form longer carbon chain alkanes [8] [9]. The general reaction is:
R-X + Na → R-R + NaX
However, this method becomes increasingly impractical for compounds as large as dotetracontane due to the difficulty in obtaining appropriate precursor molecules.
Another approach involves the decarboxylation of fatty acids using soda lime in the presence of sodium hydroxide and calcium oxide [8] [9]. This method produces alkanes with one fewer carbon atom than the parent fatty acid:
R-COONa + NaOH + CaO → R + Na₂CO₃ + Ca(OH)₂
Natural gas conversion through gasification represents another pathway for dotetracontane production. The process begins with converting natural gas to synthesis gas (a mixture of carbon monoxide and hydrogen), followed by Fischer-Tropsch reaction to produce a mixture of low molecular weight alkenes and alkanes [10]. Subsequent hydrotreatment processes using specialized catalysts reformulate the mixture to produce higher alkanes, including compounds in the C₄₂ range [10].
The process yields a range of predominantly C₁₀ to C₁₃ branched alkanes initially, but further processing can extend this range to include much longer-chain compounds [10]. The steps involve multiple hydrotreatment stages that progressively increase the molecular weight of the hydrocarbon products.
The purification of dotetracontane requires sophisticated separation techniques due to its high molecular weight and the complexity of mixtures typically produced during synthesis. Industrial purification protocols must achieve high purity levels while maintaining economic viability.
Fractional distillation represents the primary separation technique for long-chain alkanes, exploiting the relationship between molecular size and boiling point [11] [12]. Longer chain alkanes like dotetracontane have higher boiling points than shorter chain alkanes due to stronger intermolecular London forces [13]. The separation is performed in fractionating columns with carefully controlled temperature gradients [14].
For dotetracontane separation, the fractionating column operates with high temperatures at the bottom and progressively cooler temperatures toward the top [14]. The process requires specialized equipment capable of handling the elevated temperatures necessary for volatilizing heavy hydrocarbons while maintaining precise temperature control throughout the column height.
Industrial fractional distillation for petroleum hydrocarbons involves multiple separation stages, including regular distillation, azeotropic distillation, and distillation at very low pressures [15]. The separation of petroleum distillates to give individual hydrocarbons or fractions that are homogeneous with respect to compound type and carbon number requires an interlocking scheme of fractionation using different techniques in proper sequence [15].
Urea clathrate formation provides a highly effective method for separating straight-chain alkanes from branched isomers [16] [17]. This technique is particularly valuable for dotetracontane purification because urea selectively forms inclusion complexes with linear alkanes while excluding branched hydrocarbons. The process involves creating a cage-like structure where urea molecules encapsulate the linear alkane [17].
The clathrate separation process operates by dissolving urea in a suitable solvent system and adding the alkane mixture. Upon cooling, urea clathrates preferentially form with straight-chain alkanes, including dotetracontane, while branched alkanes remain in solution [16]. The clathrates can then be filtered, and the purified alkane recovered by decomposing the clathrate structure with water [17].
This technique achieves exceptional selectivity for linear alkanes and can effectively remove even small amounts of branched impurities that would be difficult to separate by other methods [16]. The process is particularly effective because the rigid, linear structure of dotetracontane fits well within the urea clathrate framework.
Advanced chromatographic methods provide precise separation capabilities for high-purity dotetracontane production. Gas chromatography represents the most widely used analytical and preparative technique for alkane separation [18] [19]. Modern comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry provides exceptional resolution for complex hydrocarbon mixtures [20] [19].
The chromatographic separation of long-chain alkanes requires specialized column systems optimized for high molecular weight compounds [19]. For complex aliphatic hydrocarbon samples containing linear hydrocarbons ranging over twenty or more carbon numbers, along with branched and cyclic hydrocarbon isomers, comprehensive two-dimensional gas chromatography provides the necessary peak capacity [19].
Liquid-solid chromatography and liquid-liquid chromatography methods are also employed for large-scale separations [15]. These techniques use selective adsorption or partition coefficients to achieve separation based on molecular structure differences.
Industrial quality control for dotetracontane relies on multiple analytical techniques to ensure product purity and consistency. Gas chromatographic analysis serves as the primary method for purity determination, with standards requiring purities of ≥98.0% as determined by gas chromatography [21] [22].
Melting point determination provides another critical quality control parameter. Pure dotetracontane exhibits a characteristic melting point range of 83-86°C [21] [22], and deviations from this range indicate the presence of impurities. The melting point method is particularly sensitive to the presence of other alkanes with different carbon chain lengths.
Quality Control Parameter | Specification | Test Method |
---|---|---|
Purity | ≥98.0% | Gas Chromatography [21] |
Melting Point | 83-86°C | Thermal Analysis [21] |
Molecular Weight | 591.13 | Mass Spectrometry [23] |
Appearance | White to slightly gray flakes | Visual Inspection [24] |
For alkane purity determination, differential scanning calorimetry exploits the principle that pure materials melt over infinitely narrow temperature ranges, while impurities cause melting point depression and broadening [27]. The technique can determine absolute purity within 5-10% independently of which specific impurities are present [27].
Modern differential scanning calorimetry instruments incorporate thermal lag corrections directly into the heat flow signal, leading to improved peak resolution and more accurate purity analysis [27]. This advancement allows purity analysis to be performed at faster heating rates and extends the method to higher purity levels [27].
Crystallization and recrystallization techniques provide effective purification methods for dotetracontane, particularly when high purity levels are required [28]. These methods often achieve purity levels that chromatographic techniques cannot match [28].
The crystallization process for dotetracontane involves creating conditions where the compound is no longer soluble in the chosen solvent system. Recrystallization, as a purification technique, involves dissolving the solid dotetracontane and then changing conditions to allow crystals to reform with improved purity [28].
For dotetracontane, the crystallization process benefits from the compound's rigid molecular structure and tendency to form regular crystal lattices [28]. Higher melting points generally indicate better candidates for crystallization purification, and dotetracontane's melting point of 83-86°C makes it suitable for this approach [28].
Industrial standards for dotetracontane purity vary depending on the intended application. For analytical standard applications, purity levels of 98% or higher are typically required [21] [29]. Industrial-grade alkanes may accept lower purity levels of 90-99%, depending on the specific use [29].
Quality control protocols must address multiple potential impurities, including shorter and longer chain alkanes, branched isomers, and trace amounts of aromatic compounds [30]. Standard test methods from organizations such as the American Society for Testing and Materials provide guidelines for consistent testing and analysis procedures [30].